molecular formula C15H12Cl2N2S B10980981 2-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1H-benzimidazole

2-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1H-benzimidazole

Cat. No.: B10980981
M. Wt: 323.2 g/mol
InChI Key: UUOORGXMBIIWMO-UHFFFAOYSA-N
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Description

1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2,4-DICHLOROBENZYL) SULFIDE is a compound that belongs to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them a significant focus in medicinal chemistry . This compound, in particular, combines the benzimidazole core with a dichlorobenzyl sulfide moiety, potentially enhancing its biological activity and stability.

Chemical Reactions Analysis

1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2,4-DICHLOROBENZYL) SULFIDE undergoes various chemical reactions, including:

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2,4-DICHLOROBENZYL) SULFIDE can be compared to other benzimidazole derivatives, such as:

The uniqueness of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2,4-DICHLOROBENZYL) SULFIDE lies in its dichlorobenzyl sulfide moiety, which may enhance its biological activity and stability compared to other benzimidazole derivatives .

Properties

Molecular Formula

C15H12Cl2N2S

Molecular Weight

323.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1H-benzimidazole

InChI

InChI=1S/C15H12Cl2N2S/c16-11-6-5-10(12(17)7-11)8-20-9-15-18-13-3-1-2-4-14(13)19-15/h1-7H,8-9H2,(H,18,19)

InChI Key

UUOORGXMBIIWMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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